Cas no 1356781-48-0 (4-Fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid)

4-Fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid is a fluorinated benzoic acid derivative featuring a sulfonamide-linked styrenyl moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, combining a carboxylic acid functionality with a sulfonamide group, which may enhance binding interactions with biological targets. The fluorine substituent improves metabolic stability and bioavailability, while the 4-methylphenyl ethenesulfonamido group contributes to potential selectivity in enzyme inhibition or receptor modulation. Its well-defined structure makes it suitable for use as an intermediate in the synthesis of more complex bioactive molecules or as a scaffold for drug discovery applications. The compound is typically handled under controlled conditions due to its reactive functional groups.
4-Fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid structure
1356781-48-0 structure
Product name:4-Fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid
CAS No:1356781-48-0
MF:C16H14FNO4S
MW:335.350066661835
CID:5786759
PubChem ID:56797605

4-Fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 1356781-48-0
    • 4-fluoro-3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid
    • Z737952270
    • 4-fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid
    • EN300-26580842
    • 4-Fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid
    • Inchi: 1S/C16H14FNO4S/c1-11-2-4-12(5-3-11)8-9-23(21,22)18-15-10-13(16(19)20)6-7-14(15)17/h2-10,18H,1H3,(H,19,20)/b9-8+
    • InChI Key: SDIQIQSWLRLHHL-CMDGGOBGSA-N
    • SMILES: S(/C=C/C1C=CC(C)=CC=1)(NC1C(=CC=C(C(=O)O)C=1)F)(=O)=O

Computed Properties

  • Exact Mass: 335.06275726g/mol
  • Monoisotopic Mass: 335.06275726g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 535
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 91.8Ų

4-Fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-26580842-0.05g
4-fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid
1356781-48-0 95.0%
0.05g
$212.0 2025-03-20

4-Fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid Related Literature

Additional information on 4-Fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid

Comprehensive Overview of 4-Fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid (CAS No. 1356781-48-0)

4-Fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid (CAS No. 1356781-48-0) is a fluorinated benzoic acid derivative with a unique sulfonamide-linked ethenylphenyl moiety. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its structural versatility and potential bioactivity. The presence of both fluoro and sulfonamido functional groups makes it a promising candidate for drug discovery, particularly in targeting enzymes or receptors sensitive to these motifs.

In recent years, the demand for fluorinated compounds has surged, driven by their enhanced metabolic stability and bioavailability. Researchers are actively exploring 4-Fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid for applications in inflammation modulation and antimicrobial agents. Its CAS No. 1356781-48-0 is frequently searched in scientific databases, reflecting its growing relevance in medicinal chemistry. The compound's ethenesulfonamido bridge also offers a strategic handle for further derivatization, aligning with the trend of fragment-based drug design.

The synthesis of 4-Fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid typically involves multi-step organic reactions, including Suzuki coupling and sulfonamide formation. Its 4-methylphenyl group contributes to lipophilicity, a property highly valued in CNS-targeting therapeutics. Analytical techniques like HPLC and NMR are essential for characterizing this compound, ensuring purity for preclinical studies. Notably, its benzoic acid core is compatible with prodrug strategies, addressing solubility challenges—a common pain point in formulation development.

From an industrial perspective, CAS No. 1356781-48-0 is often discussed in patent literature for crop protection formulations. The fluoro substituent enhances binding affinity to fungal targets, while the sulfonamido group may disrupt pathogen metabolic pathways. This dual action positions the compound as a potential lead for next-generation fungicides, resonating with the agrochemical sector's focus on sustainable pest control.

Environmental and regulatory considerations are paramount when handling 4-Fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid. While not classified as hazardous, its biodegradation profile and ecotoxicity data remain areas of active investigation. Researchers emphasize green chemistry principles in its synthesis to minimize waste, aligning with global ESG (Environmental, Social, and Governance) trends in chemical manufacturing.

In conclusion, 4-Fluoro-3-[2-(4-methylphenyl)ethenesulfonamido]benzoic acid (CAS No. 1356781-48-0) exemplifies the convergence of medicinal and agrochemical innovation. Its structural features—fluoro, sulfonamido, and benzoic acid—offer multifaceted applications, from drug discovery to crop science. As interdisciplinary research advances, this compound is poised to play a pivotal role in addressing unmet needs in health and agriculture.

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